Ethyl(imino)(2-methylfuran-3-yl)-lambda6-sulfanone
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Overview
Description
Ethyl(imino)(2-methylfuran-3-yl)-lambda6-sulfanone is a complex organic compound that features a unique combination of functional groups, including an ethyl group, an imino group, a 2-methylfuran ring, and a lambda6-sulfanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl(imino)(2-methylfuran-3-yl)-lambda6-sulfanone typically involves the reaction of 2-methylfuran derivatives with sulfonium ylides. One common method includes the use of dimethylsulfonium acylmethylides and alkyl acetylenic carboxylates. The reaction proceeds through a series of steps including Michael addition, intramolecular nucleophilic addition, ring opening, and elimination .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl(imino)(2-methylfuran-3-yl)-lambda6-sulfanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted furan derivatives.
Scientific Research Applications
Ethyl(imino)(2-methylfuran-3-yl)-lambda6-sulfanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl(imino)(2-methylfuran-3-yl)-lambda6-sulfanone involves its interaction with various molecular targets. The imino group can form hydrogen bonds with biological molecules, while the furan ring can participate in π-π interactions. The sulfanone moiety may also interact with thiol groups in proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-3-furyl sulfide derivatives: These compounds share the furan ring and sulfur-containing functional groups but differ in their specific substituents and overall structure.
Polysubstituted furans: These compounds have multiple substituents on the furan ring and are used in various chemical and biological applications.
Uniqueness
Ethyl(imino)(2-methylfuran-3-yl)-lambda6-sulfanone is unique due to its combination of an imino group, a 2-methylfuran ring, and a lambda6-sulfanone moiety. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.
Properties
Molecular Formula |
C7H11NO2S |
---|---|
Molecular Weight |
173.24 g/mol |
IUPAC Name |
ethyl-imino-(2-methylfuran-3-yl)-oxo-λ6-sulfane |
InChI |
InChI=1S/C7H11NO2S/c1-3-11(8,9)7-4-5-10-6(7)2/h4-5,8H,3H2,1-2H3 |
InChI Key |
MSLQBIXWPMYAAE-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=N)(=O)C1=C(OC=C1)C |
Origin of Product |
United States |
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